molecular formula C26H23NO6 B5171948 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No. B5171948
M. Wt: 445.5 g/mol
InChI Key: BOARUTMKXNUHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, also known as MOCB, is a synthetic compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties.

Mechanism of Action

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate increases the levels of these neurotransmitters in the brain, which can lead to improved cognitive function and mood.
Biochemical and Physiological Effects:
1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Additionally, 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate in lab experiments is its neuroprotective properties. It can prevent cell death in the brain, which can be useful in studying neurodegenerative diseases. Additionally, 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate could be studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety. Finally, further research could be done to improve the solubility of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, which would make it a more versatile compound for use in lab experiments.
Conclusion:
In conclusion, 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound that has been studied extensively for its potential use in scientific research. It has neuroprotective properties, inhibits the activity of MAO, and has been shown to have a low toxicity profile. While it has limitations, such as limited solubility in water, it has several potential applications in the fields of neuroscience and psychiatry. Future research could lead to the development of new treatments for neurodegenerative diseases and psychiatric disorders.

Synthesis Methods

The synthesis of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves a multi-step process that includes the condensation of 4-chlorobutyric acid with 7-hydroxycoumarin, followed by a reaction with methyl iodide, and finally, a reaction with benzyl chloroformate. The resulting product is 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, which can be purified through recrystallization.

Scientific Research Applications

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent cell death in the brain. Additionally, 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-17-14-19(15-22-24(17)20-10-5-6-11-21(20)25(29)33-22)32-23(28)12-7-13-27-26(30)31-16-18-8-3-2-4-9-18/h2-6,8-11,14-15H,7,12-13,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOARUTMKXNUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)CCCNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

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